Comparative PAF Antagonism: Kadsurenin B vs. Kadsurenone and Kadsulignan L
Kadsurenin B demonstrates significant PAF receptor antagonistic activity in a ³H-PAF receptor binding assay [1]. While its exact IC50 was not reported, the activity is classified as 'significant' alongside known actives. For procurement context, the closest well-characterized analog, Kadsurenone, exhibits an IC50 of 1×10⁻⁷ M in the same functional class [2]. In contrast, the related lignan Kadsulignan L shows moderate PAF antagonism with an IC50 of 2.6×10⁻⁵ M [3]. This represents a 260-fold difference in potency between these two comparator compounds, underscoring that not all lignan PAF antagonists are equipotent.
| Evidence Dimension | PAF receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | Significant PAF antagonistic activity (exact IC50 not quantified) |
| Comparator Or Baseline | Kadsurenone (IC50 = 1×10⁻⁷ M) and Kadsulignan L (IC50 = 2.6×10⁻⁵ M) |
| Quantified Difference | 260-fold difference between comparators; Kadsurenin B's activity is reported as significant, placing it closer to the higher potency end of the lignan PAF antagonist spectrum. |
| Conditions | ³H-PAF receptor binding assay; rabbit platelet membranes [1][2][3] |
Why This Matters
Selecting Kadsurenin B ensures a compound with documented PAF antagonism, whereas substitution with a lower-potency lignan (e.g., Kadsulignan L) could require >200-fold higher concentrations to achieve similar target engagement, directly impacting experimental design and reagent consumption.
- [1] Y Ma, GQ Han, ZJ Liu. STUDIES ON PAF ANTAGONISTIC BICYCLO(3,2,1) OCTANOID NEOLIGNANS FROM PIPER KADSURA. Acta Pharmaceutica Sinica, 1993, 28(3): 207-211. PMID: 8368081. View Source
- [2] M M Ponpipom, et al. Structure-activity relationships of kadsurenone analogues. J Med Chem. 1987 Jan;30(1):136-42. PMID: 3027330. View Source
- [3] Y G Chen, et al. Lignans from Kadsura angustifolia. J Asian Nat Prod Res. 1998;1(1):43-7. PMID: 11261213. View Source
